![molecular formula C19H15N3O2S B2375248 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide CAS No. 851099-15-5](/img/structure/B2375248.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, a phenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process for this compound would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring fused with a thiazole ring, attached to a phenyl group through a nitrogen atom. The phenyl group is further substituted with a phenoxyacetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of various functional groups allows for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of polar functional groups like acetamide would likely make it more soluble in polar solvents .Applications De Recherche Scientifique
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated promising antitumor effects. For instance, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide and related compounds were synthesized and evaluated for antitumor activity. Compound 3b, a derivative of this compound, displayed broad-spectrum antiproliferative activity against various cancer cell lines. Notably, it showed significant growth inhibition in ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) cell lines .
Cytotoxicity Against Human Cancer Cells
Another study focused on novel compounds bearing imidazo[2,1-b]thiazole scaffolds. These compounds were designed based on virtual screening, and one of them, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide , exhibited cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Antibacterial and Antifungal Properties
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide: derivatives were also investigated for antimicrobial activity. One derivative, 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce), showed antibacterial activity against Klebsiella at low micromolar concentrations .
Antiproliferative Effects on Pancreatic Cancer Cells
A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for their in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. These compounds exhibited potential effects on PDAC cell lines, including SUIT-2, Capan-1, and Panc-1 .
In Vitro Anticancer Activity
Indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and tested for their in vitro anticancer activity. Although further studies are needed, these compounds hold promise as potential anticancer agents .
Immunostimulating Properties
While not directly related to N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide , it’s worth noting that other imidazo[2,1-b]thiazole derivatives, such as Levamisole, have been studied for their immunostimulating activities in cancer treatment. Levamisole modulates the immune system and has shown potential in cancer therapy .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMOKUJUVRQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)
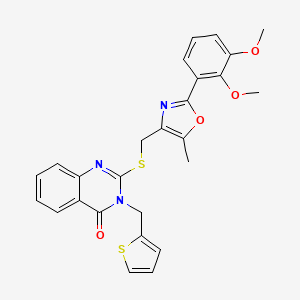
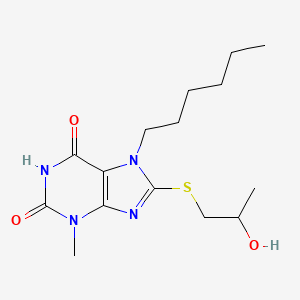
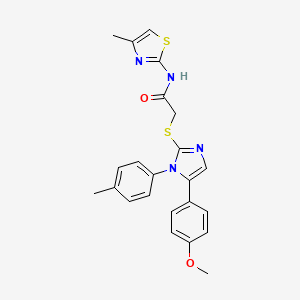
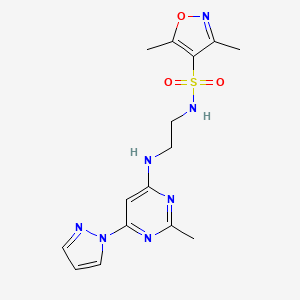
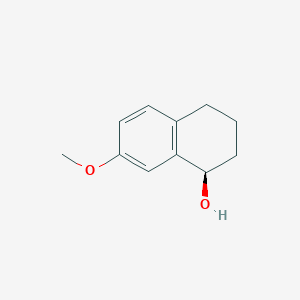
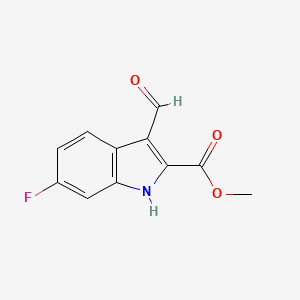
![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)
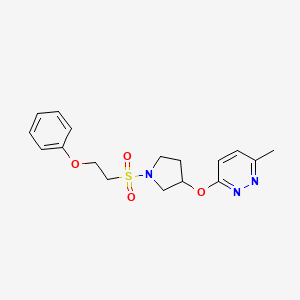
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
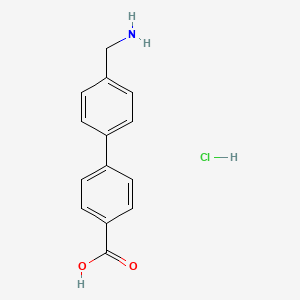
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)